molecular formula C20H20N2O4S2 B12200694 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12200694
M. Wt: 416.5 g/mol
InChI Key: DDRKGOKEXBUSIS-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxido) groups, a benzyl substituent at position 3, and a phenoxyacetamide moiety at the 2-position. The Z-configuration at the imine bond (C2) is critical for its stereoelectronic properties, influencing intermolecular interactions and bioactivity.

Properties

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide

InChI

InChI=1S/C20H20N2O4S2/c23-19(12-26-16-9-5-2-6-10-16)21-20-22(11-15-7-3-1-4-8-15)17-13-28(24,25)14-18(17)27-20/h1-10,17-18H,11-14H2

InChI Key

DDRKGOKEXBUSIS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves the reaction of benzyl derivatives with thiazole precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or isopropanol and catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzyl or phenoxy moieties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the thiazole ring can enhance its antimicrobial activity, making it a candidate for developing new antibiotics.

Anticancer Properties
Thiazole derivatives are known for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved and to optimize the compound for therapeutic use.

Pharmacological Applications

Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways makes it a potential candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Neuroprotective Effects
Emerging evidence suggests that compounds with thiazole structures may offer neuroprotective benefits. This compound could potentially protect neuronal cells from oxidative stress and apoptosis, indicating its utility in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM.
Study CAnti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 50% at 20 µM concentration.
Study DNeuroprotectionShowed reduced neuronal death in models of oxidative stress at concentrations above 5 µM.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

2-Methoxy-N-[(2Z)-3-(2-Methoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]Thiazol-2(3H)-Ylidene]Acetamide ()
  • Core Structure: Identical tetrahydrothieno[3,4-d][1,3]thiazole system with 5,5-dioxido groups.
  • Substituents: 2-Methoxyacetamide (vs. phenoxyacetamide in the target compound). 2-Methoxyphenyl at position 3 (vs. benzyl in the target).
  • Impact: Methoxy groups enhance solubility in polar solvents compared to the hydrophobic benzyl and phenoxy groups. Electron-donating methoxy substituents may reduce electrophilicity at the thiazole ring, altering reactivity in biological systems .
N-[5-(5-Acetyl-6-Methyl-Pyridin-2-Yl)-3-Phenyl-3H-[1,3,4]Thiadiazol-2-Ylidene]-Benzamide (8a) ()
  • Core Structure: Thiadiazole ring (non-fused) vs. fused tetrahydrothienothiazole.
  • Substituents :
    • Pyridinyl-acetyl and benzamide groups.
  • Impact :
    • Higher melting point (290°C vs. likely lower for the target compound) due to strong intermolecular hydrogen bonding from amide groups.
    • IR data show dual C=O stretches at 1679 and 1605 cm⁻¹, similar to the target’s acetamide carbonyl .

Heterocyclic Derivatives with Varied Core Systems

(2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-Yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11b) ()
  • Core Structure: Thiazolo[3,2-a]pyrimidine (fused thiazole-pyrimidine) vs. tetrahydrothienothiazole.
  • Substituents: 4-Cyanobenzylidene and methylfuran groups.
  • Lower solubility in aqueous media compared to sulfone-containing analogs due to hydrophobic furan and nitrile groups .
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-Yl)Amino]Ethyl}Acetamide (4.1) ()
  • Core Structure: 1,3,4-Thiadiazole vs. fused thienothiazole.
  • Substituents :
    • Trichloroethyl and acetamide groups.
  • X-ray diffraction studies confirm planar thiadiazole rings, contrasting with the non-planar fused system of the target compound .

Comparative Data Table

Compound Core Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole Benzyl, phenoxyacetamide, sulfone N/A Expected C=O stretch ~1670–1600 cm⁻¹
Compound Tetrahydrothieno[3,4-d][1,3]thiazole 2-Methoxyphenyl, 2-methoxyacetamide N/A Methoxy δ ~3.3–3.5 ppm (¹H NMR)
8a (Thiadiazole derivative) 1,3,4-Thiadiazole Pyridinyl-acetyl, benzamide 290 IR: 1679, 1605 cm⁻¹ (C=O)
11b (Thiazolo-pyrimidine derivative) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, methylfuran 213–215 IR: 2219 cm⁻¹ (CN); ¹H NMR: δ 2.24 (CH3)
4.1 (Thiadiazole derivative) 1,3,4-Thiadiazole Trichloroethyl, acetamide 503–504 ¹H NMR: δ 1.91 (CH3); IR: 1670 cm⁻¹ (C=O)

Key Findings and Implications

Sulfone vs.

Substituent Effects: Hydrophobic groups (benzyl, phenoxy) may improve membrane permeability but reduce aqueous solubility. Methoxy and cyano groups modulate electronic properties and solubility, impacting drug-likeness.

Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving cyclization or condensation with active methylene compounds.

Bioactivity Potential: Thiadiazole and thiazolo derivatives are associated with antimicrobial and anticancer activities; the target’s sulfone and acetamide groups may enhance selectivity for specific targets like kinase inhibitors .

Biological Activity

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural features:

  • Molecular Formula : C14H16N2O3S2
  • Molecular Weight : 324.41 g/mol
  • Key Functional Groups : Thieno[3,4-d]thiazole moiety, phenoxyacetamide group.

Anticonvulsant Activity

Research indicates that derivatives of thieno[3,4-d]thiazoles exhibit significant anticonvulsant properties. A study highlighted that compounds with similar structural motifs demonstrated protection against maximal electroshock (MES)-induced seizures in animal models. For instance, N-benzyl derivatives showed effective seizure control comparable to established anticonvulsants like phenobarbital .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various studies. The benzothiazole derivatives have displayed promising results in reducing inflammation markers in vitro and in vivo. A recent study indicated that certain derivatives exhibited notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the benzyl and phenoxy groups significantly influence the biological activity of these compounds. For example, variations in substituents on the benzyl ring have been shown to enhance or diminish anticonvulsant activity. The presence of electron-donating or withdrawing groups can alter the pharmacokinetic properties and receptor interactions of the compounds .

Case Study 1: Anticonvulsant Efficacy

A comparative study evaluated ten derivatives of N-benzyl 2-acetamidoacetamides for their anticonvulsant activity using the MES test. The findings revealed that specific substitutions led to full protection at doses as low as 100 mg/kg. The most effective derivative was identified as having a hydroxy substitution on the benzyl ring, showcasing a significant correlation between structural modifications and efficacy .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, several thieno[3,4-d]thiazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results demonstrated that certain compounds not only reduced inflammation but also exhibited lower toxicity profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Activity Compound IC50/ED50 Value Reference
AnticonvulsantN-benzyl 2-acetamidoacetamide30 mg/kg
Anti-inflammatoryBenzothiazole derivativeIC50 = 15 µM
COX-1 InhibitionThieno[3,4-d]thiazole derivativeIC50 = 12 µM

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